
AS-136A
Overview
Description
Potent measles virus RdRp inhibitor; High Quality Biochemicals for Research Uses
Biological Activity
AS-136A is a novel non-nucleoside inhibitor specifically targeting the RNA-dependent RNA polymerase (RdRp) of the measles virus (MeV). It has been identified as a promising therapeutic candidate for managing severe measles infections and controlling outbreaks. This article explores the biological activity of this compound, detailing its mechanism of action, resistance profiles, and relevant case studies.
This compound functions by inhibiting the RdRp complex, which is essential for viral RNA synthesis. The compound effectively blocks viral RNA synthesis during MeV infection, as demonstrated through high-throughput screening and real-time reverse transcription-PCR analysis. Specifically, this compound interacts with the L protein subunit of the RdRp complex, preventing phosphodiester bond formation essential for RNA replication .
Key Findings:
- Inhibition of Viral RNA Synthesis : this compound obstructs the activity of the RdRp complex in transient replicon assays.
- Target Interaction : The compound binds to conserved domains within the L protein, which are crucial for polymerase activity.
- Resistance Mutations : Adaptation studies have identified specific mutations in the L protein that confer resistance to this compound, highlighting potential challenges in therapeutic application .
Resistance Profiles
Research has shown that mutations in the L protein can lead to reduced susceptibility to this compound. Notably, these mutations cluster near the catalytic center responsible for phosphodiester bond formation, indicating that they may compromise the compound's ability to inhibit polymerase activity effectively.
Resistance Mutation Data:
Mutation | Effect on Binding Affinity | Kd Value (μM) |
---|---|---|
H589Y | Significant reduction | 59 |
S768A | Moderate reduction | 33 |
L1170F | Major reduction | 48 |
These findings suggest that while this compound is effective against wild-type MeV strains, its efficacy may be compromised by specific mutations that arise during viral replication .
Clinical Relevance
In vitro studies have demonstrated that this compound exhibits potent antiviral activity against various MeV strains. For instance, a study conducted on a panel of MeV isolates showed that this compound maintained its inhibitory effect across different strains, although some resistance was noted with specific mutations in the L protein.
Comparative Analysis with Other Inhibitors
This compound's mechanism and effectiveness have been compared with other small-molecule inhibitors targeting viral polymerases. For example, ERDRP-0519 has been identified as another promising candidate with a unique mechanism of action involving simultaneous engagement of multiple sites on the polymerase . However, this compound's specificity for MeV RdRp positions it as a potentially valuable therapeutic option.
Scientific Research Applications
Key Findings
- Inhibition of Viral RNA Synthesis : AS-136A effectively suppresses RNA synthesis in infected cells, as shown in real-time reverse transcription-PCR analyses. This confirms its role in blocking the RdRp activity .
- Resistance Mutations : Adaptation studies have identified specific mutations in the viral polymerase that confer resistance to this compound, providing insights into the molecular basis of its action and potential pathways for developing more robust antiviral agents .
Virology Studies
This compound serves as a critical tool in studying the molecular mechanisms of MeV and other paramyxoviruses. By utilizing this compound, researchers can:
- Investigate viral replication dynamics.
- Explore resistance mechanisms and develop next-generation inhibitors.
- Assess the impact of viral mutations on drug efficacy.
Pharmacological Development
The compound's properties make it an attractive candidate for further pharmacological studies aimed at enhancing its bioavailability and solubility. Research indicates that modifications to this compound's structure could lead to improved versions with better pharmacokinetic profiles .
Therapeutic Applications
Given its ability to inhibit viral replication, this compound has potential therapeutic applications:
- Measles Treatment : As there are currently no effective therapies for severe measles cases, this compound could fill this gap by providing a targeted antiviral option.
- Broader Viral Inhibition : Preliminary studies suggest that this compound may also exhibit activity against other viruses within the paramyxovirus family, opening avenues for broader antiviral strategies .
Table 1: Summary of Key Studies Involving this compound
Q & A
Basic Research Questions
Q. What is the mechanism of action of AS-136A against measles virus (MeV)?
this compound is a non-nucleoside inhibitor targeting the RNA-dependent RNA polymerase (RdRp) catalytic subunit (L protein) of MeV. It disrupts viral RNA synthesis by binding to a conserved allosteric site, thereby blocking replication. Methodologically, this is validated through in vitro RdRp inhibition assays and structural analysis of MeV escape mutants resistant to this compound .
Q. What are standard protocols for synthesizing this compound in laboratory settings?
this compound is synthesized via multi-step organic reactions, often using continuous flow chemistry platforms. For example, intermediate compounds (e.g., pyrazole carboxamide derivatives) are synthesized through hydrolysis (using 1N NaOH) and subsequent functionalization steps. Reaction parameters (e.g., temperature, catalyst concentration) are optimized to achieve a final yield of ~34% with 1.73 g/h throughput .
Q. How is this compound’s antiviral activity quantified in cell culture models?
Researchers use plaque reduction assays and qRT-PCR to measure viral RNA levels. For example, MeV-infected cells are treated with this compound at varying concentrations (e.g., 2 μM IC50), and viral load is quantified by comparing mRNA and antigenome copy numbers to vehicle-treated controls. Parallel cytotoxicity assays ensure compound specificity .
Advanced Research Questions
Q. How can researchers optimize this compound’s pharmacokinetics while maintaining antiviral potency?
Structure-activity relationship (SAR) studies focus on modifying the pyrazole carboxamide scaffold to enhance aqueous solubility and bioavailability. For instance, replacing hydrophobic groups with polar substituents improved solubility from <10 μg/mL (this compound) to ~60 μg/mL (ERDRP-00519), increasing rat oral bioavailability from <5% to 39% .
Q. What experimental strategies address viral resistance to this compound?
Resistance studies involve passaging MeV in escalating this compound concentrations to generate escape mutants. Sequencing the RdRp L protein identifies mutations (e.g., residues N/D/D 489, 528, 590) that confer resistance. These findings guide the design of next-generation inhibitors targeting conserved regions .
Q. How can green chemistry principles be applied to this compound synthesis?
Continuous flow platforms reduce waste and improve scalability compared to batch synthesis. For example, a unified flow system minimizes solvent use and enhances reaction control, achieving 34% yield with high reproducibility. Life-cycle assessment (LCA) metrics are used to evaluate environmental impact .
Q. What statistical methods resolve contradictions in this compound’s efficacy across studies?
Discrepancies in EC50 values (e.g., 2 μM vs. 60 nM in different assays) are analyzed using dose-response curve normalization and inter-lab calibration. Researchers standardize cell lines (e.g., Vero/hSLAM cells for MeV) and viral strains to reduce variability. Meta-analyses of raw datasets identify confounding factors like compound stability .
Q. How do researchers validate this compound’s target specificity in complex biological systems?
Target engagement is confirmed through thermal shift assays (TSA) and cellular thermal shift assays (CETSA). This compound’s binding to MeV RdRp is validated by observing protein stabilization under increasing temperatures. Off-target effects are ruled out via RNAi screens against host polymerases .
Q. Methodological Guidelines
- Experimental Design : Include controls for cytotoxicity (e.g., MTT assays) and viral entry inhibitors to isolate RdRp-specific effects .
- Data Interpretation : Use nonlinear regression models (e.g., GraphPad Prism) to calculate IC50/EC50 values and assess statistical significance (p < 0.05 via ANOVA) .
- Synthesis Reproducibility : Document reaction parameters (e.g., flow rate, pressure) and characterize intermediates via NMR/HPLC to ensure batch consistency .
Properties
IUPAC Name |
2-methyl-N-(4-piperidin-1-ylsulfonylphenyl)-5-(trifluoromethyl)pyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O3S/c1-23-14(11-15(22-23)17(18,19)20)16(25)21-12-5-7-13(8-6-12)28(26,27)24-9-3-2-4-10-24/h5-8,11H,2-4,9-10H2,1H3,(H,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDLQNVQEAZKSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583090 | |
Record name | 1-Methyl-N-[4-(piperidine-1-sulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949898-66-2 | |
Record name | 1-Methyl-N-[4-(piperidine-1-sulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.